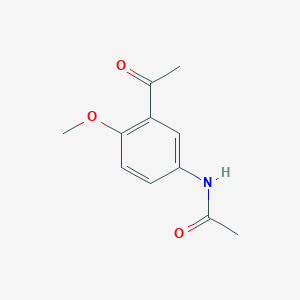

N-(3-acetyl-4-methoxyphenyl)acetamide

Overview

Description

“N-(3-acetyl-4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13NO3/c1-7(13)10-5-4-9(12-8(2)14)6-11(10)15-3/h4-6H,1-3H3,(H,12,14) . This indicates that the molecule contains an acetyl group (COCH3), a methoxy group (OCH3), and an acetamide group (CONH2).Scientific Research Applications

Catalytic Hydrogenation in Dye Production

- N-(3-Amino-4-methoxyphenyl)acetamide, derived from N-(3-nitro-4-methoxyphenyl)acetamide, is significant in producing azo disperse dyes. A study by Zhang Qun-feng (2008) in "Fine Chemical Intermediates" reported a novel catalyst with high activity and selectivity for this hydrogenation process, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).

Synthesis of Antimalarial Drugs

- The compound N-(2-Hydroxyphenyl)acetamide, an intermediate in natural antimalarial drug synthesis, was studied by Deepali B Magadum and G. Yadav (2018) in "ACS Omega." They explored chemoselective acetylation of 2-aminophenol to this compound using Novozym 435 as a catalyst (Magadum & Yadav, 2018).

Herbicide Metabolism and Carcinogenicity

- A study by S. Coleman et al. (2000) in "Environmental Health Perspectives" discussed the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes. This study is crucial for understanding the potential carcinogenicity and metabolic pathways of these herbicides (Coleman et al., 2000).

N-Acetyldopamine Derivatives in Traditional Medicine

- Research on N-acetyldopamine derivatives from Periostracum Cicadae, used in traditional Chinese medicine, was conducted by Lu Yang et al. (2015) in "Phytochemistry Letters." These compounds have potential applications in treating various ailments like soreness of the throat and itching (Yang et al., 2015).

Protein Tyrosine Phosphatase 1B Inhibitors

- A. Saxena et al. (2009) in "Bioorganic & Medicinal Chemistry Letters" designed and synthesized derivatives of N-(3-acetyl-4-methoxyphenyl)acetamide, showing significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). These findings have implications in the development of antidiabetic drugs (Saxena et al., 2009).

Metabolism and Hepatotoxicity Studies

- Studies on the metabolism of acetaminophen, a compound related to this compound, have been conducted to understand its hepatotoxic effects and metabolic pathways. For example, J. Mrochek et al. (1974) in "Clinical Chemistry" explored the metabolism of acetaminophen in humans (Mrochek et al., 1974).

Capsaicinoid Analgesics

- N. Park et al. (1995) in "Acta Crystallographica" described the structure and potential analgesic properties of capsaicinoid derivatives, which include this compound compounds (Park et al., 1995).

Properties

IUPAC Name |

N-(3-acetyl-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)10-6-9(12-8(2)14)4-5-11(10)15-3/h4-6H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASQAKHOJXFRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51410-09-4 | |

| Record name | 3-Acetyl-4-methoxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B2654949.png)

![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B2654951.png)

![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)

![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2654963.png)

![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)